molecular formula C8H7N3S B14649386 4-Aminoquinazoline-2(1h)-thione CAS No. 50440-89-6

4-Aminoquinazoline-2(1h)-thione

Cat. No.: B14649386
CAS No.: 50440-89-6
M. Wt: 177.23 g/mol
InChI Key: AVXPQUZMIHHBFP-UHFFFAOYSA-N
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Description

4-Aminoquinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of an amino group at the 4-position and a thione group at the 2-position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoquinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with carbon disulfide in the presence of a base, followed by cyclization to form the quinazoline ring. Another method involves the use of isothiocyanates and anthranilic acid derivatives under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Aminoquinazoline-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Aminoquinazoline-2(1H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminoquinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The thione group can also interact with metal ions, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline-2(1H)-one: Similar structure but with an oxygen atom instead of sulfur.

    4-Aminoquinazoline-2(1H)-selenone: Contains a selenium atom instead of sulfur.

    4-Aminoquinazoline-2(1H)-imine: Features an imine group instead of thione.

Uniqueness

4-Aminoquinazoline-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen and selenium analogs. The thione group can engage in unique interactions with biological targets and metal ions, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXPQUZMIHHBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489860
Record name 4-Aminoquinazoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50440-89-6
Record name 4-Amino-2(1H)-quinazolinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50440-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminoquinazoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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